cis-3-Hexenal

Description

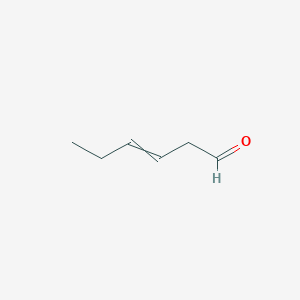

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANMBISFKBPEX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884335 | |

| Record name | 3-Hexenal, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a powerful grassy, apple-like odor; [Bedoukian Research MSDS], colourless liquid | |

| Record name | cis-3-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-3-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

20.00 °C. @ 0.20 mm Hg | |

| Record name | (Z)-3-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | (Z)-3-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.967-0.973 | |

| Record name | cis-3-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6789-80-6, 4440-65-7 | |

| Record name | (Z)-3-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenal, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenal, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenal, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-hex-3-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENAL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V54TKA96C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-3-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymatic Mechanisms of Cis 3 Hexenal Formation

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of cis-3-Hexenal, a key component of green leaf volatiles (GLVs), primarily occurs in plant tissues, particularly in response to mechanical damage or stress. This process is initiated by the enzymatic breakdown of plant cell membranes, releasing polyunsaturated fatty acids like linolenic acid foreverest.net. The enzymes responsible for the core steps in this compound formation, lipoxygenase (LOX) and hydroperoxide lyase (HPL), exhibit specific cellular and subcellular localizations within plant cells.

Research indicates that the enzyme system catalyzing the formation of C6-aldehydes, including this compound, from C18-unsaturated fatty acids like linolenic acid is localized in chloroplast lamellae oup.comkyoto-u.ac.jp. Studies on Farfugium japonicum (Japanese silver) leaves and tea leaves have provided evidence for this localization oup.comkyoto-u.ac.jp. The process requires oxygen for the enzymatic reaction to occur oup.com.

Within the chloroplasts, the distribution of LOX and HPL can vary. While some studies suggest LOX can be found in the cytosol, particularly in cucumber cotyledons, the enzyme system for C6-aldehyde formation in tea leaves was found to be tightly bound to chloroplast membranes kyoto-u.ac.jpkyoto-u.ac.jp. Further investigations into potato chloroplasts revealed that while some LOX isoforms (LOX H1 and LOX H3) are present in both the stroma and thylakoids, HPL protein localizes almost exclusively to the thylakoids and is strongly membrane-bound nih.gov. Specifically, HPL is predominantly localized to the stromal part of the thylakoids, showing a similar pattern to LOX H1 nih.gov.

The rapid production of GLVs upon tissue disruption suggests a pre-existing system where enzymes and substrates are compartmentalized, coming into contact only upon cellular damage researchgate.netnih.govresearchgate.net. This compartmentation prevents the premature formation of volatile compounds in intact tissues researchgate.net. The initial steps, involving LOX and HPL, occur in damaged tissues, leading to the production of aldehydes like this compound researchgate.netresearchgate.net. Subsequent enzymatic conversions, such as the reduction of this compound to cis-3-Hexenol by alcohol dehydrogenase (ADH), may occur in neighboring intact cells, requiring the supply of cofactors like NADPH researchgate.netresearchgate.netacs.org. Studies on tea plants (Camellia sinensis) have shown that ADH enzymes involved in the reduction of this compound are predominantly localized in the nucleus and cytosol acs.orgnih.gov.

While the primary site of this compound biosynthesis is the chloroplast, particularly the thylakoid membranes, the subsequent metabolic steps involving the conversion to alcohols and esters can involve enzymes located in other cellular compartments, such as the cytosol and nucleus researchgate.netacs.orgnih.gov. This spatial separation of enzymatic activities contributes to the regulation and diversity of GLV profiles produced upon plant wounding.

Detailed research findings on the localization of key enzymes in different plant species are summarized in the table below:

| Enzyme | Plant Species | Subcellular Localization | Notes | Source |

| Enzyme system for C6-aldehydes | Farfugium japonicum | Chloroplast lamellae | Requires oxygen | oup.com |

| Enzyme system for C6-aldehydes | Thea sinensis (Tea) | Chloroplast lamellae, membrane-bound | Selectively solubilized from lamellae | kyoto-u.ac.jp |

| Lipoxygenase (LOX) | Cucumber cotyledons | Cytosol | Not in glyoxysomes | kyoto-u.ac.jp |

| Lipoxygenase (LOX H1, H3) | Potato | Stroma and Thylakoids | Differentially distributed within thylakoids | nih.gov |

| Hydroperoxide Lyase (HPL) | Potato | Thylakoids (stromal part), membrane-bound | Almost exclusively to thylakoids | nih.gov |

| Hydroperoxide Lyase (HPL) | Olive pulp | Microsomal fraction | Also described in chloroplasts | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Camellia sinensis (Tea) | Nucleus and Cytosol | Involved in reduction of this compound to cis-3-Hexenol | acs.orgnih.gov |

This table illustrates the varying, yet often chloroplast-centric, localization of the enzymes directly involved in or downstream of this compound biosynthesis across different plant species.

Ecological and Biological Functions of Cis 3 Hexenal As a Volatile Organic Compound

Role in Plant Defense Mechanisms Against Biotic Stressors

Plants are constantly exposed to biotic stressors, including herbivores, pathogens (bacteria and fungi), and viruses. frontiersin.org cis-3-Hexenal plays a significant role in plant defense mechanisms against these threats, acting as a signaling molecule that can trigger various defensive responses. smolecule.comwikipedia.org

Induction of Direct and Indirect Plant Defense Responses

Upon tissue damage, such as that caused by herbivore feeding, plants rapidly release GLVs, including this compound. foreverest.netfrontiersin.orgoup.comfrontiersin.org These volatiles can induce both direct and indirect defense responses in the emitting plant and even in neighboring plants. sigmaaldrich.comoup.comresearchgate.net Direct defenses involve mechanisms that directly deter or harm the herbivore or pathogen, while indirect defenses involve the recruitment of natural enemies of the attacker. mdpi.comnih.gov

Studies have shown that exposure to GLVs, including this compound or its derivatives like cis-3-hexenyl acetate (B1210297), can prime defense responses in plants. oup.comnih.govnih.govthefrostlab.com Priming is a state of enhanced defense readiness, where plants exposed to a signal are able to mount a faster and stronger defense response upon subsequent attack. oup.comnih.govnih.gov For instance, cis-3-hexenyl acetate has been shown to induce transcriptional changes in poplar and maize that prime oxylipin signaling and induced resistance. thefrostlab.com Similarly, exposure to this compound, trans-2-hexenal (B146799), or cis-3-hexenol enhanced the resistance of Arabidopsis against the fungal pathogen Botrytis cinerea. nih.gov This suggests that this compound, as an early wound signal, contributes to preparing the plant for potential further attack. oup.comthefrostlab.com

Investigation of Direct Antifungal and Antibacterial Activities

Beyond its signaling role, research has investigated the direct antimicrobial properties of this compound against certain bacteria and fungi. smolecule.comfrontiersin.orgresearchgate.netnih.govcabidigitallibrary.orgnorexflavours.com While some studies suggest that this compound might possess antimicrobial activity, more research is needed to fully understand its potential applications and limitations. smolecule.com

Studies on the antibacterial activity of various green leaf volatiles have indicated that this compound can be effective against certain bacterial species. researchgate.netcabidigitallibrary.org For example, this compound demonstrated effectiveness against Staphylococcus aureus, including methicillin-resistant strains, in some in vitro studies. researchgate.net However, other studies have shown varying degrees of effectiveness against different bacterial strains, with results sometimes conflicting depending on the specific bacteria and experimental conditions. cabidigitallibrary.org For instance, while some reports indicated inhibition of Escherichia coli and Salmonella Typhimurium by this compound, other studies found it ineffective against these strains at certain concentrations. cabidigitallibrary.orggoogle.com

The antimicrobial activity of aldehydes, including this compound, is often considered to be greater than that of corresponding alcohols. cabidigitallibrary.orggoogle.com The mechanism of action may be related to their chemical structure, particularly the presence of the aldehyde group. cabidigitallibrary.org

Data on the antimicrobial activity of this compound against specific microorganisms can be summarized as follows:

| Microorganism | Activity Against this compound | Notes | Source |

| Staphylococcus aureus | Effective | Including methicillin-resistant strains | researchgate.net |

| Escherichia coli | Varied/Ineffective | Results vary by study and concentration | cabidigitallibrary.orggoogle.com |

| Salmonella Typhimurium | Varied/Ineffective | Results vary by study and concentration | cabidigitallibrary.orggoogle.com |

| Clostridium perfringens | Inhibited at higher doses | Compared to other aldehydes | cabidigitallibrary.org |

| Fusobacterium nucleatum | Inhibited at higher doses | Compared to other aldehydes | cabidigitallibrary.org |

| Botrytis cinerea (fungus) | Enhanced plant resistance | Indirect effect via plant priming | nih.gov |

It's important to note that while this compound has shown some direct antimicrobial activity in laboratory settings, its primary role in plant defense against pathogens in nature is often linked to its function as a signaling molecule that induces or primes plant defense responses. smolecule.comnih.gov

Mediation of Plant-Insect Interactions

This compound is a key volatile compound involved in mediating complex interactions between plants and insects. wikipedia.orgsigmaaldrich.comforeverest.netoup.comresearchgate.netcabidigitallibrary.orggoogle.comuni.lunih.govslu.se Its emission upon herbivore damage serves as a chemical cue that can influence the behavior of both herbivores and their natural enemies. foreverest.netoup.comnih.govresearchgate.net

Herbivore Repellence and Attraction Studies

The effect of this compound on herbivores can be varied, acting as either a repellent or an attractant depending on the insect species, the plant species, and the specific context of the interaction. foreverest.netresearchgate.netcabidigitallibrary.orgnih.gov

While some GLVs, including this compound, are generally considered to be involved in deterring herbivores, studies have shown that the response is not universal. nih.govresearchgate.net For example, the release of this compound from rice plants was found to reduce their resistance to the white-backed planthopper (Sogatella furcifera). researchgate.net Conversely, cis-3-hexenol, a derivative of this compound, has been shown to act as a repellent against the rice brown planthopper (Nilaparvata lugens). researchgate.net

In some cases, herbivores may even be attracted to damaged plants emitting GLVs. usp.br This seemingly "maladaptive" attraction might be a trade-off between detecting a more apparent host and the optimal nutritional quality of the food. usp.br Research on Spodoptera frugiperda larvae, for instance, has shown attraction to volatiles released from damaged corn leaves. usp.br

The behavioral response of insects to this compound is often mediated by their olfactory system. nih.gov Studies using electroantennogram (EAG) responses have shown that many herbivorous insects can detect this compound. nih.gov

Attraction of Natural Enemies of Herbivores in Tritrophic Interactions

A crucial indirect defense mechanism mediated by this compound and other HIPVs is the attraction of natural enemies of herbivores, such as predators and parasitoids. wikipedia.orgsigmaaldrich.comforeverest.netoup.comresearchgate.netnih.govcabidigitallibrary.orguni.lu This forms a tritrophic interaction involving the plant, the herbivore, and the herbivore's natural enemy. nih.govmdpi.comnih.govusp.br

When a plant is attacked by a herbivore, the emitted volatiles, including this compound, can serve as kairomones – chemical signals that benefit the receiver (the natural enemy) at the expense of the emitter (the herbivore). nih.govwur.nl Natural enemies use these volatile cues to locate infested plants and, consequently, their prey or hosts. nih.govmdpi.comnih.gov

Numerous studies have demonstrated the attraction of various natural enemies to GLVs. nih.govusp.br For instance, this compound is known to act as an attractant to many predatory insects. wikipedia.orgacs.org The compound cis-3-hexenyl acetate, derived from this compound, has been shown to attract the oviposition behavior of Spodoptera frugiperda and enhance the parasitic efficiency of Cotesia chlorideae, a biological control agent against Helicoverpa armigera. sigmaaldrich.com Similarly, cis-3-hexenol has been shown to attract predatory insects that help protect plants from herbivores. biowaynutrition.com

The attraction of natural enemies to plant volatiles can lead to increased predation or parasitization rates of the herbivores, ultimately reducing the damage to the plant. nih.govnih.govusp.br This indirect defense mechanism is considered a significant benefit for the plant. nih.gov

Semiochemical Functions and Pheromone Activity in Insect Communication

This compound also functions as a semiochemical, a chemical substance that carries a message between organisms. wikipedia.orgsigmaaldrich.comforeverest.netresearchgate.netgoogle.comnih.gov Semiochemicals can be further classified into pheromones (acting within the same species) and allelochemicals (acting between different species). slu.sewur.nl

Beyond its role in attracting natural enemies (a type of allelochemical interaction), this compound has also been identified as a pheromone in many insect species. smolecule.comwikipedia.org Pheromones are used for communication within a species, influencing behaviors such as mating, aggregation, or alarm responses. slu.se While the specific pheromone functions of this compound vary depending on the insect species, its identification as a pheromone highlights its importance in insect communication networks. wikipedia.orgwur.nl

The ability of insects to detect this compound is mediated by their olfactory receptors. nih.gov Studies involving the silencing of specific chemosensory proteins in insects, such as Frankliniella intonsa, have shown a reduced antennal response to this compound, underscoring the role of these proteins in detecting this volatile compound. nih.gov

The dual role of this compound as both an allelochemical (attracting natural enemies) and a pheromone (involved in intraspecific insect communication) illustrates the complex chemical ecology of plant-insect interactions. wikipedia.orgslu.se

Influence on Insect Oviposition Site Selection and Larval Feeding Behavior

This compound has been shown to influence the behavior of various insects, particularly in the context of host plant interactions. Research indicates that this compound can act as a feeding stimulant for certain insect larvae. For instance, studies on Manduca sexta larvae have found that increased levels of this compound are responsible for their feeding preference for certain plant types. researchgate.net In contrast, the isomer trans-2-hexenal has been reported to inhibit feeding in M. sexta larvae, highlighting the importance of the cis-3/trans-2 ratio of green leaf volatiles (GLVs) in conveying information to insects. researchgate.netoup.com

While this compound can stimulate feeding in M. sexta larvae, its effect on other insect species may differ. For Spodoptera exigua larvae, this compound did not exert a significant effect on feeding behavior in some experiments. d-nb.info

The role of this compound in insect oviposition site selection appears to be less direct compared to other plant volatiles like terpenes. In M. sexta, oviposition preference has been attributed more to the presence or absence of repellent terpenes rather than increased levels of this compound. researchgate.netoup.com However, other GLVs, such as cis-3-hexenyl acetate, have been shown to attract oviposition in insects like Spodoptera frugiperda. foreverest.netmdpi.com Studies on the tea green leafhopper (Empoasca vitis) suggest that both cis-3-hexenyl acetate and cis-3-hexenol can serve as cues for female adults to locate suitable hosts for oviposition. cambridge.org

Research findings on the influence of this compound on insect behavior highlight the complexity of chemical cues in plant-insect interactions and the species-specific responses to these volatile compounds.

Involvement in Plant-Plant Communication and Signaling

Volatile organic compounds, including this compound, play a crucial role in plant-plant communication, allowing plants to perceive the presence of herbivores or pathogens on neighboring plants and prime their own defense responses. smolecule.comusp.broup.com This phenomenon, often referred to as "talking trees," enables undamaged plants to prepare for potential future attacks. bris.ac.ukoup.com

Priming of Defense Responses in Neighboring Plants

Exposure to GLVs like this compound can prime defense responses in neighboring plants. frontiersin.orgoup.com Priming involves the sensitization of plant defense pathways, leading to a faster and stronger activation of defenses upon subsequent attack. oup.com This can include the induction of defense-related genes and the accumulation of defensive metabolites. nih.govnih.gov Studies have shown that exposure to this compound, along with other VOCs like trans-2-hexenal and cis-3-hexenol, can enhance the resistance of Arabidopsis against fungal pathogens such as Botrytis cinerea. oup.com Similarly, cis-3-hexenyl acetate has been shown to induce transcriptional changes in plants like poplar and maize that prime oxylipin signaling and induced resistance. thefrostlab.com

Analysis of Inter-plant Signaling Pathways

The mechanisms underlying volatile-mediated plant-plant signaling involve the perception of VOCs by neighboring plants, which triggers intracellular signaling cascades. While the exact mechanisms of how plants detect these volatile signals are still being investigated, research suggests the involvement of defense signaling pathways, including the jasmonate (JA) pathway. frontiersin.orgresearchgate.netoup.com GLVs, being rapidly produced upon tissue damage, serve as early indicators of wounding and herbivory, altering gene expression profiles related to specialized metabolite production and accumulating secondary metabolite precursors. thefrostlab.com The intermediate product in the GLV biosynthetic pathway, linolenic acid 13-hydroperoxide, also serves as a precursor for JA, linking GLV and JA biosynthesis in the effective regulation of herbivore-induced volatile production. frontiersin.org

Studies have explored the transcriptional analysis of plant defensive responses to priming volatiles, indicating that compounds like cis-3-hexenol can activate gene expression in defense-related pathways. nih.gov The perception of these volatile cues can lead to the induction of defensive metabolites and defense-related enzymes. nih.gov However, the specific signaling pathways and mechanisms in volatile-mediated plant-plant interactions are still being elucidated. nih.gov

Contribution to Food Aroma Perception and Quality Research

This compound is a significant contributor to the aroma of many fruits and vegetables, particularly the fresh, green notes. uga.eduashs.org Its very low odor threshold means that even small concentrations can have a noticeable impact on aroma perception. bris.ac.ukuga.edu It is a key aroma substance emitted when vegetation is damaged, such as when grass is cut. bris.ac.uk

In tomatoes, this compound is considered an important volatile component contributing to the characteristic fresh tomato flavor. uga.eduashs.org Its odor has been described as similar to freshly cut green tomato. uga.edu While this compound imparts a fresh green character, its isomer, trans-2-hexenal, is said to impart a less intense and less fresh green character. uga.edu

Research on the Impact of Green Odor Mixtures on Human Psychological and Physiological Responses

The "green odor," which is often described as a mixture containing cis-3-hexenol and trans-2-hexenal, has been the subject of research into its potential impact on human psychological and physiological responses. bris.ac.ukmdpi.comnih.govresearchgate.net While this compound is the aldehyde precursor to cis-3-hexenol, the "green odor" mixture studied often involves the alcohol and its isomer. bris.ac.ukmdpi.comnih.govresearchgate.net

Studies using techniques like positron emission tomography (PET) have investigated the effects of inhaling "green odor" mixtures on brain activity. bris.ac.uknih.gov These studies suggest that the smell of green odor can affect neuronal activity in areas of the brain associated with olfactory processing and potentially those linked to stress and psychological states. bris.ac.ukmdpi.comnih.gov For example, activation in the anterior cingulate gyrus has been observed upon exposure to a mixture of cis-3-hexenol and trans-2-hexenal, which may contribute to observed "healing effects" on psychological damage caused by stress. bris.ac.uknih.gov Behavioral studies have also suggested that this mixture may have anti-fatigue effects and could potentially reduce pain sensation. bris.ac.ukresearchgate.net

Research in this area explores the connection between olfaction and stress response in the brain, suggesting that certain volatile compounds, including those contributing to green odor, may have stress-suppressing effects and influence mood regulation and cognitive functions. mdpi.comoup.com

Metabolic Transformations and Derivatives of Cis 3 Hexenal

Isomerization to trans-2-Hexenal (B146799): Enzymatic and Spontaneous Processes

A primary transformation of cis-3-hexenal is its isomerization to trans-2-hexenal. This conversion involves a shift in the position and configuration of the double bond. wikipedia.orgresearchgate.net While both enzymatic and spontaneous processes contribute to this isomerization, the enzymatic conversion is often facilitated by isomerase enzymes. researchgate.netuga.edunih.gov

Mechanisms and Environmental Conditions Influencing Isomerization

The isomerization of this compound to trans-2-hexenal involves the movement of the double bond from the Δ3 position to the Δ2 position and a change in configuration from cis to trans. wikipedia.orgresearchgate.net This process can occur spontaneously, particularly under certain environmental conditions, or be catalyzed by specific enzymes. researchgate.netuga.edunih.gov Studies have shown that in macerated plant tissues, the amount of trans-2-hexenal quickly increases, and this is influenced by factors such as maceration time, heating, oxygen availability, and pH. researchgate.net The unstable nature of this compound contributes to its spontaneous isomerization over time. google.com

Biological and Ecological Implications of the cis/trans Isomer Ratio

The ratio of this compound to trans-2-hexenal is biologically and ecologically significant. Both compounds are part of the group of "green leaf volatiles" (GLVs) released by plants, often in response to mechanical damage or herbivore attack. wikipedia.orgresearchgate.netuliege.benih.govforeverest.net While this compound is typically the initial product, its rapid isomerization to trans-2-hexenal affects the volatile blend emitted by the plant. wikipedia.orgresearchgate.net This ratio can influence interactions with insects, acting as attractants to some predatory insects or as signaling molecules in plant defense. wikipedia.orgforeverest.net For example, specific blends of GLVs, including varying ratios of these isomers and their derivatives, can attract beneficial insects like predatory mites and parasitic wasps. researchgate.net

Enzymatic Reduction to cis-3-Hexenol: Role of Alcohol Dehydrogenase (ADH)

Another crucial metabolic fate of this compound is its enzymatic reduction to the corresponding alcohol, cis-3-hexenol. This reaction is primarily catalyzed by alcohol dehydrogenase (ADH) enzymes. uga.edugoogle.comgoogle.comnih.govnih.gov ADH enzymes facilitate the conversion of the aldehyde group in this compound to a hydroxyl group, resulting in the formation of cis-3-hexenol, also known as "leaf alcohol". uga.eduforeverest.netwikipedia.org This reduction is considered essential in some contexts due to the potential toxicity of the aldehyde form to cells. researchgate.netfrontiersin.org

Research has characterized ADH enzymes from various plant species that are capable of catalyzing this reduction. nih.govashs.org For instance, studies in tea plants (Camellia sinensis) have identified specific ADH genes, CsADH1 and CsADH2, whose encoded proteins can catalyze the reduction of this compound into cis-3-hexenol in vitro. nih.gov The activity of ADH can be influenced by factors such as oxygen availability and pH, with optimal conditions for this reduction often found between 30°C and 50°C and a pH between 5 and 7 when using yeast ADH. uliege.be The addition of yeast in some bioprocesses has been shown to favor the conversion of this compound to cis-3-hexenol over isomerization to trans-2-hexenal. google.comgoogle.com

Further Derivatization: Formation of Acetate (B1210297) Esters (e.g., cis-3-Hexenyl Acetate)

cis-3-Hexenol, the reduction product of this compound, can undergo further derivatization, notably through esterification to form acetate esters like cis-3-hexenyl acetate. researchgate.netforeverest.netscentree.co This reaction involves the transfer of an acetyl group to cis-3-hexenol. The formation of cis-3-hexenyl acetate is catalyzed by alcohol acyltransferase (AAT) enzymes. researchgate.netbrocku.canih.govresearchgate.netfrontiersin.org

Alcohol acyltransferases play a significant role in the production of volatile esters, which contribute significantly to the aroma of many fruits and flowers. brocku.canih.govfrontiersin.org Studies in apricot fruit (Prunus armeniaca L.), for example, have identified an AAT gene, PaAAT1, whose expression is strongly linked to the accumulation of C6 esters, including cis-3-hexenyl acetate. nih.govresearchgate.netfrontiersin.org In vitro substrate assays with the PaAAT1 enzyme have demonstrated its ability to produce cis-3-hexenyl acetate when cis-3-hexenol is provided as a substrate. nih.govresearchgate.net This esterification step adds another layer of complexity to the metabolic profile derived from this compound.

Elucidation of Conjugation and Degradation Pathways in Biological Systems

Beyond isomerization, reduction, and esterification, this compound and its derivatives can undergo other metabolic processes in biological systems, including conjugation and further degradation. While the search results provide less detail on specific conjugation and degradation pathways compared to isomerization and reduction, they indicate that these processes occur.

Conjugation typically involves the attachment of a molecule, such as a sugar (glycosylation) or glutathione (B108866), to the compound, often to increase its water solubility and facilitate detoxification or storage. researchgate.netthegoodscentscompany.com The conversion of cis-3-hexenol to a glycoside has been mentioned as a transformation that can occur in plants. thegoodscentscompany.com The α,β-unsaturated carbonyl moiety in trans-2-hexenal, an isomer of this compound, makes it electrophilic and capable of reacting with glutathione to form a conjugate. researchgate.net

Degradation pathways can involve further oxidation or reduction steps, potentially leading to smaller molecules or incorporation into primary metabolic pathways. While specific degradation routes for this compound are not extensively detailed in the provided results, the dynamic nature of these volatile compounds in plant tissues suggests that they are subject to turnover and breakdown. uga.edu The transformation of aldehydes to alcohols by ADH can be considered a step that limits the potential toxicity of the aldehydes, suggesting that further metabolism or detoxification is important in biological systems. researchgate.netfrontiersin.org

Analytical Research Methodologies for the Study of Cis 3 Hexenal

Optimization of Extraction and Isolation Techniques for Volatile Compounds from Diverse Biological Matrices

The efficient extraction and isolation of cis-3-Hexenal from biological samples are critical initial steps in its analysis. The choice of technique is often dictated by the nature of the matrix and the desired sensitivity. Headspace solid-phase microextraction (HS-SPME) is a widely utilized solventless technique for the extraction of volatile compounds, including this compound, from various biological matrices such as pomegranate juice, vegetable oils, rice grains, and plant leaves. wikipedia.orgwikipedia.orgfishersci.co.ukciteab.comfishersci.cafishersci.cauni.lu This method involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber prior to desorption into an analytical instrument. fishersci.cafishersci.ca Advantages of HS-SPME include its simplicity, low cost, and reduced need for solvents. fishersci.co.uk

Another method employed, particularly for isolating related compounds like cis-3-Hexenol from plant material, is steam distillation. thegoodscentscompany.comthegoodscentscompany.comnih.gov Following steam distillation, solvent extraction, often using solvents like pentane-ether, is performed on the aqueous distillate to recover the volatile organic compounds. thegoodscentscompany.comthegoodscentscompany.com Stir-bar sorptive extraction (SBSE) represents another solventless approach for extracting volatiles from aqueous matrices, offering the potential for very low detection limits. nih.govwikipedia.org

Optimization of these extraction techniques is essential to maximize the recovery and sensitivity for this compound. For HS-SPME, this can involve evaluating different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), and carboxen/PDMS (CAR/PDMS), as their affinities for different volatile compounds vary. wikipedia.orgfishersci.ca Extraction parameters like time and temperature also require optimization for specific sample types. fishersci.co.ukfishersci.ca Furthermore, sample preparation methods, such as tissue disruption through grinding or blending, have been shown to significantly increase the release of this compound from plant tissues. uni.luthegoodscentscompany.com

Advanced Chromatographic Separation and Detection Methods in Research

Chromatographic techniques are indispensable for separating this compound from the complex mixtures of volatile compounds present in biological extracts. Gas Chromatography (GC) is the primary separation method used for volatile analysis. thegoodscentscompany.comthegoodscentscompany.comwikipedia.orgthegoodscentscompany.com GC is frequently coupled with various detectors to identify and quantify the separated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely applied technique for the separation, identification, and quantification of this compound in research. nih.govwikipedia.orgwikipedia.orgfishersci.co.ukciteab.comfishersci.cafishersci.cauni.luthegoodscentscompany.comamericanelements.comfishersci.camasujournal.org The GC component separates the volatile compounds based on their boiling points and interaction with the stationary phase of the column, while the mass spectrometer provides mass spectra that serve as fingerprints for compound identification. fishersci.ca Identification of this compound is typically achieved by comparing its mass spectrum and retention time with those of authentic standards or with spectral databases such as NIST and Wiley libraries. citeab.comfishersci.camasujournal.org Predicted GC-MS spectra are also available in databases like the Human Metabolome Database (HMDB), which can aid in tentative identification. nih.gov

For quantification, GC-MS can be used in full scan mode or in more sensitive selected ion monitoring (SIM) mode, targeting specific ions characteristic of this compound. fishersci.ca Alternatively, GC coupled with a Flame Ionization Detector (GC-FID) is also used for quantification, often in conjunction with GC-MS for identification. wikipedia.orgwikipedia.orgthegoodscentscompany.comthegoodscentscompany.com Quantitative analysis typically involves the use of external or internal standards to create calibration curves. thegoodscentscompany.com Despite the advancements, quantitative studies of volatile compounds like this compound can still face challenges due to variations introduced by different isolation methods and the often low concentrations of these compounds in complex biological samples. thegoodscentscompany.com

Coupled Gas Chromatography-Electrophysiology (GC-EAG) for Neurobiological Activity Assessment

Coupled Gas Chromatography-Electrophysiology (GC-EAG), also referred to as GC-Electroantennographic Detection (GC-EAD), is a specialized technique used to assess the neurobiological activity of volatile compounds on insect antennae. americanelements.comwikipedia.orgthegoodscentscompany.comfishersci.nleasychem.org This method couples the separation power of GC with the electrophysiological response of an insect antenna. As volatile compounds elute from the GC column, they are directed towards a prepared insect antenna, and any resulting change in antennal potential is recorded. thegoodscentscompany.com

GC-EAG is particularly valuable for identifying behaviorally relevant volatile compounds that may be present in samples at concentrations too low to be easily detected by standard GC-MS. thegoodscentscompany.com Studies utilizing GC-EAG have demonstrated that this compound elicits electrophysiological responses in the antennae of various insects, such as the Fall Webworm moth (Hyphantria cunea), indicating its role in insect olfaction and potential as a semiochemical. americanelements.comwikipedia.org

Here is a table summarizing some compounds that have shown electrophysiological activity in GC-EAG studies, including this compound:

| Compound | Activity in GC-EAG (Example Organism) | Source |

| This compound | Hyphantria cunea (Fall Webworm moth) | Herbivory-induced mulberry leaf volatiles americanelements.comwikipedia.org |

| Hexanal (B45976) | Hyphantria cunea (Fall Webworm moth) | Herbivory-induced mulberry leaf volatiles americanelements.comwikipedia.org |

| trans-2-Hexenal (B146799) | Hyphantria cunea (Fall Webworm moth) | Herbivory-induced mulberry leaf volatiles americanelements.comwikipedia.org |

| Limonene | Hyphantria cunea (Fall Webworm moth) | Herbivory-induced mulberry leaf volatiles americanelements.comwikipedia.org |

| cis-3-Hexen-1-ol (B126655) | Anoplophora glabripennis (Asian longhorned beetle) | Populus deltoides volatile extracts easychem.org |

| trans-2-Hexen-1-ol | Anoplophora glabripennis (Asian longhorned beetle) | Populus deltoides volatile extracts easychem.org |

| Hexyl acetate (B1210297) | Anoplophora glabripennis (Asian longhorned beetle) | Populus deltoides volatile extracts easychem.org |

| cis-3-Hexen-1-yl acetate | Anoplophora glabripennis (Asian longhorned beetle) | Populus deltoides volatile extracts easychem.org |

Spectroscopic Characterization Techniques in Structural Elucidation for Research Purposes

Spectroscopic techniques play a vital role in confirming the structural identity of this compound and other volatile compounds. Mass Spectrometry (MS), particularly when coupled with GC (GC-MS), provides fragmentation patterns that are highly characteristic of a compound's structure, aiding significantly in its identification. citeab.comfishersci.camasujournal.orgnih.govfishersci.ie

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is another powerful technique for structural elucidation. While not typically coupled online with GC for volatile analysis due to sensitivity and sample state requirements, NMR data for this compound and related compounds like cis-3-Hexenol are available in spectroscopic databases (e.g., PubChem, NMRShiftDB). fishersci.ieuni.lu This data can be used to confirm the structure of isolated or synthesized this compound by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to the different hydrogen and carbon atoms in the molecule.

Development of Quantitative Techniques for this compound in Complex Samples

Accurate quantification of this compound in diverse and often complex biological matrices is essential for understanding its biological significance. As mentioned in Section 5.2.1, GC coupled with FID or MS (in SIM mode) are the primary techniques used for quantitative analysis of this compound. wikipedia.orgfishersci.ca

Developing robust quantitative methods involves optimizing the entire analytical workflow, from sample collection and extraction to chromatographic separation and detection. The matrix effects, potential for isomerization of this compound (it can isomerize to trans-2-Hexenal), and its relatively low concentration in many natural sources pose significant challenges for accurate quantification. thegoodscentscompany.com The use of internal standards, isotopically labeled if possible, can help compensate for variations during sample preparation and analysis.

Application of Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is widely applied as a sample preparation technique for the quantitative analysis of this compound in complex samples when coupled with GC-MS or GC-FID. nih.govwikipedia.orgwikipedia.orgfishersci.co.ukciteab.comfishersci.cafishersci.cauni.lumasujournal.org Its advantages, such as being solventless and requiring minimal sample volume, make it suitable for analyzing volatile profiles from various sources. fishersci.co.uk

The application of HS-SPME in quantitative analysis requires careful optimization of parameters like extraction time, temperature, and the choice of fiber coating to ensure reproducible and efficient extraction of this compound from the headspace. wikipedia.orgfishersci.co.ukfishersci.ca Calibration curves are generated by analyzing samples with known concentrations of this compound standard under the optimized HS-SPME and GC conditions. thegoodscentscompany.com Despite its widespread use, it's important to consider potential limitations such as matrix effects influencing the partitioning of the analyte into the fiber and the potential for competition among different volatile compounds for adsorption sites on the fiber.

Determination of Odor Activity Values (OAVs) for Perceptual Studies

Studies on various food products highlight the importance of this compound based on its OAVs. In high-quality virgin olive oils, this compound is considered one of the most important contributors to the aroma due to its low odor threshold. mdpi.com In early-harvest olive oil, (Z)-3-hexenal has been identified as having one of the highest OAVs among volatile components, significantly contributing to the green aroma notes. nih.gov Similarly, in blueberries, (Z)-3-hexenal has been shown to have a substantial OAV and its concentration and OAV can increase during storage. mdpi.com Research using Aroma Extract Dilution Analysis (AEDA) and OAV calculations has confirmed (Z)-hex-3-enal as a primary odorant responsible for the green note in certain olive oil samples. scribd.com

While OAVs provide valuable insight into the potential contribution of an odorant, they are not a direct measure of its actual impact, as the aroma of complex mixtures results from interactions between various volatile compounds. mdpi.commdpi.com Nevertheless, OAV determination remains a standard method for evaluating the significance of individual aroma compounds in the perceived scent of a product. scielo.org.zamdpi.commdpi.comtandfonline.com

Here is an example of how OAV data might be presented, illustrating the relative contribution of different compounds (Note: This is a hypothetical interactive table based on search findings, actual interactivity depends on the viewing platform):

| Compound | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | OAV | Odor Description |

| This compound | [Data from studies] | [Data from studies] | > 1 | Green, Grassy |

| Hexanal | [Data from studies] | [Data from studies] | > 1 | Green, Sweet, Fatty |

| trans-2-Hexenal | [Data from studies] | [Data from studies] | > 1 | Green, Leafy |

| Other Volatiles | [Data from studies] | [Data from studies] | < 1 or > 1 | Various |

This table is illustrative and intended to represent how OAV data might be displayed interactively, allowing users to sort or filter based on compound, concentration, OAV, or odor description.

Detailed research findings from studies utilizing OAVs demonstrate the significant role of this compound in the aroma profile of various products. For instance, in one study on blueberries, the OAV of (Z)-3-hexenal continuously increased during simulated commercial storage. mdpi.com In another study on olive oil, (Z)-3-hexenal had the majority OAV among identified aldehydes, followed by hexanal and nonanal. nih.gov

Design and Implementation of In Vitro and In Vivo Bioassay Systems for Functional Characterization

Investigating the biological functions of this compound requires the design and implementation of both in vitro and in vivo bioassay systems. These systems allow researchers to characterize the compound's effects on various biological processes and organisms.

In vitro bioassays are conducted in controlled laboratory environments, often using cell cultures or isolated biological molecules, to study specific interactions or activities. For example, in vitro studies have been used to assess the antifungal activity of this compound against plant pathogenic fungi. researchgate.netresearchgate.net These assays can determine the concentrations required to inhibit spore germination or mycelial growth. researchgate.net

In vivo bioassays, on the other hand, involve studying the effects of this compound on living organisms. This can range from examining its impact on insect behavior to evaluating its role in plant defense responses or its effects on post-harvest fruit quality. wikipedia.orgresearchgate.netresearchgate.netnih.gov For instance, in vivo experiments have investigated the post-harvest treatment of strawberries with this compound to observe its effect on mould infection rates. researchgate.netnih.gov These studies may involve exposing organisms to controlled concentrations of the volatile compound and monitoring subsequent biological responses. nih.gov

Bioassay systems are also crucial for functional characterization, such as determining the binding characteristics of proteins, like odorant-binding proteins (OBPs) and chemosensory proteins (CSPs), to volatile compounds like this compound. researchgate.netmdpi.com These studies can reveal how organisms detect and respond to the presence of this compound in their environment. For example, research has revealed specific binding characteristics of CSPs to this compound in insects, suggesting a role in olfactory recognition. researchgate.net

Implementing these bioassay systems requires careful consideration of factors such as the concentration of this compound used, the duration of exposure, and the specific biological endpoints being measured. nih.gov Researchers utilize techniques such as gas sampling and analytical methods like GC-MS to quantify the volatile compounds in the experimental setup and biological samples. researchgate.net

Detailed research findings from bioassay studies provide insights into the functional roles of this compound. Studies have shown that this compound can induce defense responses in plants and exhibit antifungal activities. researchgate.netnih.gov In vitro assays have demonstrated its inhibitory effects on fungal growth and spore germination. researchgate.net In vivo studies on strawberries have indicated that treatment with this compound can decrease mould infection rates. researchgate.netnih.gov Furthermore, research involving insect bioassays and protein binding studies has highlighted the role of this compound as a signaling molecule recognized by insect olfactory proteins. wikipedia.orgresearchgate.net

Biotechnological and Enzymatic Synthesis of Cis 3 Hexenal and Its Derivatives

Biocatalytic Production Utilizing Isolated Lipoxygenase and Hydroperoxide Lyase Systems

Biocatalytic production of cis-3-Hexenal typically involves the use of isolated or partially purified lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. mdpi.comuliege.be The process begins with polyunsaturated fatty acids, such as linolenic acid (C18:3), which are oxygenated by LOX to form corresponding hydroperoxides, specifically 13-hydroperoxy-(Z,E,Z)-9,11,15-octadecatrienoic acid (13-HPOT) from linolenic acid. mdpi.comuliege.bemdpi.com Subsequently, HPL cleaves the 13-HPOT to yield this compound and a 12-carbon oxo-acid. mdpi.comuliege.be

Vegetable oils rich in C18:2 and C18:3 fatty acids are often used as the initial substrate, requiring an initial hydrolysis step by a lipase (B570770) to release free fatty acids for the LOX reaction. mdpi.commdpi.comuliege.be Large-scale conversion of fatty acids into hydroperoxides by LOX has been successfully demonstrated. mdpi.comuliege.beuliege.be However, the subsequent conversion of hydroperoxy-fatty acids by HPL presents challenges due to the inherent instability of HPL, particularly in plant extracts. uliege.beftb.com.hr

Optimization of Enzyme Activity and Stability in Bioreactor Systems

Optimizing the activity and stability of LOX and HPL is crucial for efficient biocatalytic production in bioreactor systems. HPL, a cytochrome P450 enzyme, requires a heme prosthetic group for activity, and its synthesis needs to be effectively carried out by the host organism when using recombinant enzymes. mdpi.comresearchgate.net

Studies have explored various strategies to enhance enzyme performance in bioreactors. For instance, the use of recombinant HPL has shown higher molar conversions compared to plant extracts, with reduced formation of side products. scispace.com Recombinant HPL from alfalfa expressed in E. coli has been reported to be stable and retain activity when stored at 4 °C for one month. scispace.com

Data from research on optimizing C6-aldehyde production in bioreactors using Beta vulgaris hydroperoxide lyase highlights the impact of substrate addition strategies and enzyme concentration. uliege.be

| Scale (L) | Enzyme Source | Substrate Addition | C6-Aldehyde Concentration (mM) |

| 2 | Native HPL | Fed-batch | 3.46 |

| 100 | Native HPL | Fed-batch | 1.37 |

| 2 | Recombinant HPL (E. coli) | Fed-batch | 5.5 |

Table 1: C6-Aldehyde Production at Different Scales and Enzyme Sources uliege.be

This data indicates that recombinant HPL can achieve higher product concentrations at the 2 L scale compared to native HPL at both 2 L and 100 L scales, suggesting improved efficiency. uliege.be

Substrate Engineering and Precursor Optimization for Enhanced Yields

Substrate engineering and optimization of precursor supply are essential for maximizing the yield of this compound. The primary natural precursors are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and linolenic acid (C18:3). mdpi.comuliege.be Linolenic acid is the direct precursor for this compound via the 13-LOX and 13-HPL pathway. uliege.benih.gov

Research has focused on utilizing readily available and cost-effective sources of these fatty acids, such as vegetable oils. mdpi.commdpi.comuliege.be The choice of vegetable oil influences the type of hydroperoxides produced and, consequently, the final aldehyde products. uliege.beuliege.be For instance, linseed oil, rich in linolenic acid, is a suitable substrate for this compound production. scispace.comgoogle.com

Optimizing the concentration and delivery of the fatty acid substrate or the intermediate hydroperoxide (13-HPOT) to the enzymatic system is critical. High substrate concentrations can sometimes lead to enzyme inhibition, particularly for HPL. ftb.com.hruliege.be Modulated substrate addition strategies, such as fed-batch feeding, have been developed to mitigate substrate inhibition and improve yields in bioreactor systems. uliege.be

Studies using recombinant alfalfa 13-HPL expressed in E. coli in combination with soybean LOX have achieved significant yields of hexenal (B1195481) (which includes this compound and its isomer) from vegetable oils. nih.gov

Microbial Fermentation and Heterologous Expression Systems for Biosynthesis

Microbial fermentation and heterologous expression systems offer alternative routes for the biosynthesis of this compound and other GLVs. redalyc.orgfoodsafety.institute This involves engineering microorganisms to express the plant genes encoding the enzymes of the LOX pathway, primarily LOX and HPL. ftb.com.hrfermbox.bio

Microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica have been explored as hosts for the heterologous expression of plant HPLs. uliege.beftb.com.hr Expressing these enzymes in microbial hosts can overcome limitations associated with using plant extracts, such as enzyme instability and the presence of undesirable side activities like isomerases that convert this compound to the less desired trans-2-Hexenal (B146799). ftb.com.hrscispace.com

Genetic Engineering of Microorganisms for Green Leaf Volatile Production

Genetic engineering plays a crucial role in developing microbial cell factories for GLV production. This involves cloning and expressing the genes for LOX and HPL from plants into suitable microbial hosts. ftb.com.hrgoogle.com Metabolic engineering strategies are employed to optimize the flux through the introduced pathway and minimize the production of byproducts. signicent.comwiley.com

Successful heterologous expression of HPLs from various plant sources, including tomato, alfalfa, tomato leaves, green bell pepper, and guava, in microorganisms like Pichia pastoris, Yarrowia lipolytica, and Escherichia coli has been reported. uliege.beftb.com.hr Expression in E. coli has yielded high enzyme activities, although extraction of the membrane-associated HPL can be challenging. uliege.be

Co-expression of both LOX and HPL in a single microbial host allows for de novo synthesis of GLVs from fatty acid substrates, eliminating the need for adding intermediate hydroperoxides. mdpi.comnih.gov For example, co-expression of LOX and HPL genes in Komagataella phaffii yeast has been demonstrated for GLV production. nih.gov

Genetic engineering can also be used to introduce or enhance the activity of other enzymes in the pathway, such as lipases for releasing free fatty acids from triglycerides or alcohol dehydrogenases for converting this compound to cis-3-Hexenol, another valuable green note compound. mdpi.comuliege.begoogle.comfrontiersin.org

Strategies for Scaling Up Industrial-Scale Bioproduction of this compound and Related Compounds

Scaling up the bioproduction of this compound and related compounds from laboratory scale to industrial scale presents several challenges. ftb.com.hruliege.beadebiotech.org These challenges include maintaining enzyme stability and activity under large-scale conditions, efficient mass transfer of substrates and products in large bioreactors, and cost-effective recovery and purification of the volatile products. uliege.beuliege.beadebiotech.org

Strategies for scaling up biocatalytic processes include optimizing bioreactor design and operating parameters for larger volumes. uliege.beadebiotech.org This involves considering factors such as mixing, aeration, temperature control, and pH maintenance, which can significantly impact enzyme performance and product yield at scale. mdpi.comuliege.beadebiotech.org

For processes utilizing isolated enzymes, developing robust and stable enzyme preparations is crucial. uliege.beftb.com.hr This may involve enzyme immobilization techniques or protein engineering to improve thermostability and tolerance to process conditions.

In microbial fermentation systems, scaling up requires optimizing fermentation parameters such as media composition, inoculum size, temperature, pH, and aeration in large fermenters. adebiotech.org Strategies for efficient product recovery from the fermentation broth or gas phase are also critical for economic viability. Continuous extraction of volatile products during the reaction can help to reduce product inhibition and shift the reaction equilibrium towards product formation. uliege.be

Research on scaling up C6-aldehyde production using Beta vulgaris HPL in bioreactors ranging from 2 L to 100 L has provided insights into the factors affecting yield at different scales. uliege.be While challenges exist in maintaining the same level of productivity observed at the laboratory scale, optimization efforts, including modulated substrate feeding and continuous product extraction, have shown promising results for improving yields at larger scales. uliege.be

The use of recombinant microorganisms expressing stable and highly active enzymes is a key strategy for improving the efficiency and economic feasibility of large-scale bioproduction of GLVs. ftb.com.hrscispace.comnih.gov Furthermore, utilizing cost-effective and renewable substrates, such as vegetable oils or simple sugars in fermentation, contributes to the sustainability of the process. mdpi.comuliege.beredalyc.orgfermbox.bio

Environmental and Atmospheric Significance of Cis 3 Hexenal

Role as a Biogenic Volatile Organic Compound (BVOC) Emission in Ecosystems

cis-3-Hexenal is classified as a biogenic volatile organic compound (BVOC) and is a prominent member of the group known as green leaf volatiles (GLVs). nih.govacs.orgrsc.org Plants are a major source of BVOC emissions, releasing these compounds during their natural life cycle, in response to environmental stressors, or due to mechanical damage such as cutting or herbivory. wikipedia.orgacs.orgrsc.orgbioline.org.br The emission of this compound is particularly associated with the wounding of plant tissues, contributing significantly to the characteristic smell of freshly cut grass. wikipedia.orgwikipedia.orgbioline.org.br

While the global emission of GLVs might be relatively lower compared to compounds like isoprene, localized emissions can be substantial, particularly in areas with significant vegetation disturbance like mowing or harvesting. acs.org Studies have identified this compound or related GLVs as emissions from various plant species, including tropical trees and Norway spruce, although the correlation of its emission rate with environmental factors like temperature and light can vary. nih.govcopernicus.org The release of this compound and other GLVs can act as signaling molecules in ecosystems, for instance, attracting predatory insects. wikipedia.org

Atmospheric Fate and Chemical Transformations of this compound

Once emitted into the atmosphere, this compound undergoes chemical transformations driven by reactions with atmospheric oxidants. bioline.org.brnih.govnih.govacs.org The atmospheric fate of unsaturated volatile organic compounds like this compound is primarily determined by their reactivity with species such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govacs.org These reactions lead to the degradation of this compound and the formation of secondary atmospheric components.

Investigation of Reaction Kinetics with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)

The atmospheric degradation of this compound is initiated by its reactions with key atmospheric oxidants. While extensive kinetic data are available for the reactions of related compounds, such as cis-3-hexenyl esters, with OH radicals and ozone, specific kinetic studies focusing solely on this compound also exist. acs.orgrsc.orgnih.govacs.orgresearchgate.netnih.govresearchgate.netrsc.orgacs.org

Studies investigating the gas-phase reaction of ozone with this compound have determined its reaction rate coefficient. One study reported a rate coefficient of (3.50 ± 0.20) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ for the reaction of ozone with this compound. acs.orgacs.org

Hydroxyl radicals are also crucial for the daytime removal of unsaturated organic compounds in the atmosphere. nih.govacs.org While direct kinetic data for the reaction of this compound with OH radicals was not prominently found in the provided snippets, studies on structurally similar compounds like cis-3-hexen-1-ol (B126655) indicate rapid degradation by OH radicals, with a reported rate constant of 1.06 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 24 °C for cis-3-hexen-1-ol. nih.gov The presence of a double bond in this compound suggests it is also highly reactive with OH radicals.

The reaction with nitrate radicals (NO₃) is typically more important during nighttime atmospheric chemistry for unsaturated compounds. Although specific data for this compound's reaction with NO₃ was not detailed in the search results, this pathway likely contributes to its atmospheric removal during the night.

Contribution to Atmospheric Chemistry and Air Quality, including Ozone Formation Potential

BVOCs, including GLVs like this compound, play a significant role in atmospheric chemistry and can influence air quality. acs.orgcopernicus.orgacs.org Their degradation products can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs). acs.orgcopernicus.orgacs.orgcopernicus.org

The photochemical oxidation of VOCs in the presence of nitrogen oxides (NOx) leads to the formation of ozone. The potential of a VOC to contribute to ozone formation is often assessed using the photochemical ozone creation potential (POCP) index. acs.orgnih.govacs.org This index is estimated based on the compound's reactivity with atmospheric oxidants, particularly OH radicals and ozone, and its atmospheric lifetime. acs.orgnih.govacs.org While specific POCP values for this compound were not provided, the kinetic data indicating its reactivity with ozone and the general understanding of unsaturated VOC degradation suggest it contributes to ozone formation in the troposphere.

Furthermore, the oxidation of GLVs, including related compounds like cis-3-hexen-1-ol and cis-3-hexenyl acetate (B1210297), has been shown to contribute to the formation of SOAs. copernicus.org These aerosols can impact climate by scattering and absorbing solar radiation and can also have detrimental effects on human health. copernicus.orgcopernicus.org The reactive oxidation products formed from the atmospheric transformation of this compound can potentially contribute to SOA formation, although the specific yields and mechanisms would require dedicated investigation.

Advanced Research Perspectives and Future Directions in Cis 3 Hexenal Science

Application of Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) in GLV Research

Integrated omics approaches are revolutionizing the study of Green Leaf Volatiles (GLVs), including cis-3-Hexenal, by providing a holistic view of the biological processes from gene to metabolite. These technologies are crucial for dissecting the synthesis, perception, and downstream effects of these volatile compounds.

Genomics: Genomic studies focus on identifying and characterizing the genes responsible for this compound biosynthesis. Key enzymes in this pathway, lipoxygenase (LOX) and hydroperoxide lyase (HPL), are encoded by specific gene families. nih.govoup.com Genomic analyses, including gene expression profiling (transcriptomics), reveal how the expression of LOX and HPL genes is regulated in response to various stimuli, such as herbivory and pathogen attack. nih.gov For instance, transcriptomic analysis of plants exposed to stress can show the upregulation of these genes, correlating with the rapid emission of this compound. frontiersin.org

Proteomics: Proteomics complements genomics by studying the proteins (enzymes) that directly carry out the synthesis and modification of this compound. This includes quantifying the abundance and activity of LOX and HPL enzymes. Furthermore, proteomics can identify proteins involved in the downstream conversion of this compound into other compounds, such as the NADPH-dependent reductases that convert it to (Z)-3-hexenol. core.ac.uknih.gov This conversion is a critical step, as it detoxifies the reactive aldehyde in intact tissues while allowing it to accumulate at the site of wounding. nih.govplos.org

Metabolomics: Metabolomic analysis provides a snapshot of the small molecules, including this compound and its derivatives, present in a plant at a given time. This approach has been instrumental in discovering that upon exposure to airborne GLVs, plants can absorb these compounds and metabolize them. frontiersin.org A key finding from metabolomics is the glycosylation of absorbed GLVs, such as the conversion of airborne (Z)-3-hexenol into (Z)-3-hexenyl vicianoside in tomato plants. frontiersin.org This metabolic processing highlights a mechanism for storing and inactivating volatile signals.

| Omics Approach | Application in this compound Research | Key Findings |

| Genomics/Transcriptomics | Identification and expression analysis of genes in the GLV biosynthetic pathway (e.g., LOX, HPL). | Upregulation of LOX and HPL genes upon wounding or herbivory, leading to GLV production. nih.govfrontiersin.org |

| Proteomics | Quantification and characterization of enzymes (LOX, HPL, reductases) involved in GLV synthesis and conversion. | Identification of specific reductases that convert this compound to (Z)-3-hexenol, a key step in managing its reactivity. nih.gov |

| Metabolomics | Profiling of GLVs and their downstream metabolites in response to internal and external stimuli. | Discovery of the uptake and glycosylation of airborne GLVs by neighboring plants, indicating a mechanism for signal processing. frontiersin.org |

Elucidating Complex Signaling Networks Involving this compound in Plant-Environment Interactions

This compound is not merely a byproduct of damage but an active signaling molecule that initiates complex defense cascades within the plant and communicates with other organisms. Research is focused on mapping the intricate signaling networks it modulates.

Upon release, this compound and other GLVs can trigger or "prime" defense responses in undamaged parts of the same plant or in neighboring plants. nih.govmdpi.com This priming leads to a faster and stronger defense activation upon a subsequent attack. The signaling action of GLVs is deeply intertwined with the major phytohormone defense pathways, primarily those regulated by jasmonic acid (JA) and salicylic (B10762653) acid (SA). oup.com

Exposure to C6 aldehydes like this compound can induce the expression of defense-related genes. nih.gov The interaction with hormonal pathways is complex and can be antagonistic. For example, the phytotoxin coronatine, produced by the pathogen Pseudomonas syringae, mimics the active form of jasmonic acid (JA-isoleucine) to suppress SA-dependent defenses, which are effective against it. uva.nlfrontiersin.org GLVs can influence this balance; a plant mutant unable to produce GLVs showed reduced JA levels, higher SA levels, and consequently, increased resistance to P. syringae. frontiersin.org This suggests that pathogen-induced GLVs can promote susceptibility by activating JA pathways that suppress the appropriate SA-mediated defense. frontiersin.org This highlights the complexity of the signaling network, where the outcome is context-dependent, varying with the plant species and the nature of the attacker. oup.com

Potential for Application of this compound in Sustainable Agricultural Pest Management Strategies

The role of this compound as an infochemical in plant-insect interactions presents significant opportunities for developing sustainable pest management strategies. acs.org Its ability to modify insect behavior can be exploited to protect crops.

One major application is in "indirect defense," where this compound acts as a chemical cue to attract natural enemies of herbivores. acs.orgbionity.com Many predatory and parasitic insects use GLVs to locate their prey. For example, parasitic wasps are attracted to the scent of this compound and its derivatives, which indicates the presence of feeding caterpillars. nih.gov This attraction can be harnessed by deploying synthetic this compound lures in fields to recruit these beneficial insects, thereby enhancing biological control.

Conversely, this compound can directly repel or deter certain herbivorous pests. nih.gov This dual function makes it a versatile tool. Strategies could involve using it as a repellent to "push" pests away from high-value crops, while simultaneously using it in traps to "pull" in their natural enemies. Research has shown that related GLVs like cis-3-hexenyl acetate (B1210297) can increase the effectiveness of biological control agents. foreverest.net These approaches offer an environmentally friendly alternative to broad-spectrum pesticides.

| Insect Species | Interaction with this compound / Related GLVs | Potential Agricultural Application |

| Various Parasitic Wasps | Attraction | Recruitment to fields for biological control of caterpillars. nih.gov |

| Green Lacewings (Chrysopa spp.) | Attraction (to related GLVs) | Enhancement of natural predator populations in orchards. conservationevidence.com |

| Japanese Scarab Beetle (Phyllopertha diversa) | Attraction (olfactory response) | Monitoring and trapping of this pest species. bris.ac.uk |

| Asian Corn Borer (Ostrinia furnacalis) | Repellence (to (Z)-3-hexenol) | Crop protection through pest deterrence. nih.gov |

Further Research into its Role in Plant Stress Physiology and Adaptation Mechanisms

While the role of this compound in biotic stress is well-established, emerging research is uncovering its significant function in mediating responses to abiotic stresses. Plants release GLVs not only when attacked by insects but also in response to mechanical wounding, drought, and extreme temperatures. researchgate.netnih.gov

A key adaptive mechanism involves the differential metabolism of this compound within a wounded leaf. At the site of tissue disruption, the aldehyde and its reactive derivatives accumulate, where they can act as deterrents to invaders. nih.govplos.org However, in adjacent intact cells, this compound is rapidly reduced to the less-toxic alcohol, (Z)-3-hexenol. core.ac.uknih.gov This process minimizes self-inflicted cellular damage, allowing healthy tissues to survive and mount a defense. nih.govplos.org